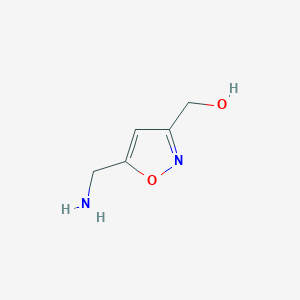

3-Hydroxymethyl-5-aminomethylisoxazole

Description

Significance of the Isoxazole (B147169) Nucleus in Chemical and Biological Research

The isoxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom in adjacent positions. nih.govresearchgate.net This structural motif is of immense importance in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities. nih.govajrconline.org The versatility of the isoxazole scaffold allows for substitutions at its 3, 4, and 5 positions, enabling the synthesis of a vast library of derivatives with tailored pharmacological profiles. nih.gov

The significance of the isoxazole nucleus is underscored by its incorporation into several commercially available drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory agent valdecoxib, and the antirheumatic drug leflunomide. ijpca.orgmdpi.com The weaker nitrogen-oxygen bond within the ring provides a potential site for cleavage, making isoxazoles versatile synthetic intermediates for creating other complex molecules. researchgate.netijpcbs.com Research has demonstrated that isoxazole derivatives possess a broad range of therapeutic potential, which has sustained continued interest in their synthesis and development. nih.govrsc.org

Table 1: Key Biological Activities of Isoxazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Compounds show efficacy against various Gram-positive and Gram-negative bacteria and fungi. | nih.govresearchgate.netijrrjournal.com |

| Anti-inflammatory | Derivatives act as inhibitors of inflammatory pathways, such as COX-2 and leukotriene biosynthesis. | nih.govijpca.org |

| Anticancer | Certain isoxazoles exhibit cytotoxic activity against various human cancer cell lines by inhibiting critical enzymes like FLT3. | nih.govresearchgate.net |

| Antiviral | The scaffold has been used to develop non-nucleoside HIV-1 reverse transcriptase inhibitors. | nih.gov |

| Anticonvulsant | Isoxazole analogs have been synthesized and studied for their potential in managing seizures. | nih.gov |

| Analgesic | Some derivatives have shown significant pain-relieving effects in research models. | nih.govijpca.org |

| Neuroprotective | Research suggests potential applications in treating neurodegenerative diseases. | rsc.orgchemimpex.com |

Overview of 3-Hydroxymethyl-5-aminomethylisoxazole and Related Isomeric Structures

The substitution pattern on the isoxazole ring is critical in defining the chemical properties and biological function of its derivatives. This compound and its isomers represent a class of compounds where the functional groups—hydroxymethyl, aminomethyl, hydroxyl, and methoxy (B1213986)—confer specific characteristics. While detailed research on this compound itself is limited in the provided sources, its structure can be understood in the context of its better-studied isomers and related analogs like 3-Hydroxymethyl-5-methylisoxazole, which is used as a biochemical reagent. medchemexpress.com

5-aminomethyl-3-hydroxyisoxazole: Also known as 5-aminomethyl-3-isoxazolol, this compound is a heterocyclic organic molecule with the formula C₄H₇N₂O₂. pubcompare.aigoogle.com It has been noted for its valuable pharmacological properties. google.com Its synthesis can be achieved through processes like the hydrogenolysis of 3-benzyloxy-5-aminomethyl-isoxazole. google.com It serves as a chemical precursor in the synthesis of other substances. pubcompare.ai

5-(aminomethyl)-3(2H)-isoxazolone: This compound, also known by synonyms such as Muscimol (B1676869), is a versatile intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its isoxazolone ring structure is key to its reactivity and functionality. chemimpex.com In medicinal chemistry, it is particularly useful for designing novel therapeutic agents, especially those targeting neurological disorders. chemimpex.com It is also utilized in biochemical assays to study enzyme activity and metabolic pathways. chemimpex.com

5-aminomethyl-3-methoxyisoxazole: This isomer features a methoxy group at the 3-position. Its synthesis has been described in patent literature, for instance, through the reaction of 3-bromo-5-aminomethylisoxazole (B1272057) with potassium hydroxide (B78521) and benzyl (B1604629) alcohol, followed by further steps. google.com

Table 2: Comparison of this compound and Related Isomers

| Compound Name | Molecular Formula | Key Structural Features | Known Applications/Significance | References |

|---|---|---|---|---|

| This compound | C₅H₈N₂O₂ | Isoxazole ring with a hydroxymethyl group at C3 and an aminomethyl group at C5. | Serves as a structural reference; related to biochemical reagents. | medchemexpress.com |

| 5-aminomethyl-3-hydroxyisoxazole | C₄H₆N₂O₂ | Isoxazole ring with a hydroxyl group at C3 and an aminomethyl group at C5. | Possesses pharmacological properties; used as a chemical precursor. | pubcompare.aigoogle.com |

| 5-(aminomethyl)-3(2H)-isoxazolone | C₄H₆N₂O₂ | Isoxazolone ring with an aminomethyl group at C5. | Intermediate in pharmaceutical and agrochemical synthesis; used in biochemical research. | chemimpex.com |

| 5-aminomethyl-3-methoxyisoxazole | C₅H₈N₂O₂ | Isoxazole ring with a methoxy group at C3 and an aminomethyl group at C5. | Synthesized as a chemical intermediate. | google.com |

Historical Context of Isoxazole Derivatization for Pharmacological Applications

The history of isoxazole chemistry dates back to the late 19th century. ijpcbs.com Ludwig Claisen first identified the cyclic structure of an isoxazole derivative in 1888. ijpcbs.com The first synthesis of the isoxazole ring itself was accomplished by Dunstan and Dymond. ijpcbs.com A significant advancement in isoxazole chemistry occurred between 1930 and 1946 through Quilico's research on the synthesis of the ring system from nitrile oxides. ijpcbs.com

The pharmacological potential of isoxazole derivatives became increasingly apparent throughout the 20th century, leading to their integration into drug discovery programs. ajrconline.org This led to the development and commercialization of numerous isoxazole-containing drugs. mdpi.com Examples include antibiotics like oxacillin, cloxacillin, and dicloxacillin, as well as the sulfonamides sulfisoxazole (B1682709) and sulfamethoxazole. researchgate.netmdpi.com The development of these drugs demonstrated the utility of the isoxazole nucleus as a bioisostere and a core component for creating agents with improved potency and pharmacokinetic properties, cementing its role in modern medicinal chemistry. ijpca.org

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

[5-(aminomethyl)-1,2-oxazol-3-yl]methanol |

InChI |

InChI=1S/C5H8N2O2/c6-2-5-1-4(3-8)7-9-5/h1,8H,2-3,6H2 |

InChI Key |

FEVUUYXACWWJPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1CO)CN |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 Hydroxymethyl 5 Aminomethylisoxazole and Its Precursors

De Novo Synthesis of the Isoxazole (B147169) Core with Aminomethyl and Hydroxymethyl Functionalities

The foundational step in obtaining the target compound is the construction of the isoxazole ring itself, incorporating the necessary carbon framework for the hydroxymethyl and aminomethyl groups. Several robust methods have been established for this purpose.

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne (a dipolarophile), is one of the most powerful and widely utilized methods for assembling the isoxazole ring. nih.govresearchgate.net This reaction is highly efficient and allows for significant control over the substitution pattern of the resulting heterocycle. nih.gov

The general mechanism involves the in situ generation of a nitrile oxide from a precursor, typically an aldoxime or a hydroximoyl chloride. nih.govbeilstein-journals.org This highly reactive dipole then readily reacts with an alkyne. For the synthesis of 3-Hydroxymethyl-5-aminomethylisoxazole precursors, the alkyne component would need to contain a protected or masked form of the hydroxymethyl or aminomethyl group.

Key steps in this synthetic approach are:

Nitrile Oxide Generation: Nitrile oxides are often generated from aldoximes through oxidation using reagents like N-chlorosuccinimide (NCS) or chloramine-T. researchgate.netcore.ac.uk Alternatively, dehydrohalogenation of hydroximoyl chlorides with a base is a common route. nih.gov

Cycloaddition: The generated nitrile oxide undergoes a concerted pericyclic reaction with a suitably substituted alkyne to form the 3,5-disubstituted isoxazole ring. nih.gov The regioselectivity of this addition is a critical factor, often influenced by electronic and steric effects of the substituents on both the dipole and the dipolarophile. organic-chemistry.org

| Component | Precursor Example | Reagent for Generation | Reference |

|---|---|---|---|

| 1,3-Dipole (Nitrile Oxide) | Aldoxime | N-Chlorosuccinimide (NCS), Chloramine-T, Sodium Hypochlorite | core.ac.uknih.gov |

| 1,3-Dipole (Nitrile Oxide) | Hydroximoyl Chloride | Base (e.g., Triethylamine, Sodium Hydroxide) | nih.govbeilstein-journals.org |

| Dipolarophile | Terminal Alkyne | N/A | nih.govnih.gov |

A classical and highly effective method for isoxazole synthesis involves the condensation reaction between hydroxylamine (B1172632) and a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-ketoester. researchgate.netacs.orgyoutube.com This approach builds the ring from a three-carbon component and a nitrogen-oxygen source.

The reaction proceeds through a two-stage mechanism. Initially, the amino group of hydroxylamine attacks one of the carbonyl groups to form an imine (or more accurately, an oxime). youtube.com Subsequently, the hydroxyl group of the oxime intermediate performs an intramolecular attack on the second carbonyl group, leading to cyclization. A final dehydration step yields the aromatic isoxazole ring. youtube.com A significant advantage of this method is the use of readily available starting materials. organic-chemistry.org However, a potential drawback can be the formation of isomeric byproducts, such as 5-isoxazolones, depending on the reaction conditions and substrate. acs.org

| Feature | Description | Reference |

|---|---|---|

| Reactants | A β-ketoester (or other 1,3-dicarbonyl) and hydroxylamine. | researchgate.netacs.org |

| Key Intermediates | Oxime formed at one carbonyl, followed by intramolecular cyclization. | youtube.com |

| Potential Issue | Lack of regioselectivity can lead to isomeric byproducts. | acs.org |

Beyond the two primary routes, other methodologies have been developed for the synthesis of substituted isoxazoles. An efficient method involves the Cope-type hydroamination of 1,3-dialkynes with hydroxylamine, which proceeds smoothly under mild conditions to produce 3,5-disubstituted isoxazoles in good yields. nih.gov

Another strategy is the gold-catalyzed cycloisomerization of α,β-acetylenic oximes. This method offers a pathway to selectively synthesize 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under moderate reaction conditions. organic-chemistry.org Furthermore, reactions of α,β-unsaturated carbonyl compounds with reagents like N-hydroxyl-4-toluenesulfonamide can also yield isoxazoles with high regioselectivity. organic-chemistry.org These alternative methods provide additional flexibility for accessing complex isoxazole structures when the primary routes are not suitable. nanobioletters.com

Functional Group Transformations and Interconversions

Once the isoxazole core with appropriate precursor functionalities is in place, subsequent transformations are required to install the final aminomethyl and hydroxymethyl groups.

A reliable method for introducing the aminomethyl group at the C5 position is through an azidomethyl intermediate. This two-step process involves first converting a more common functional group, such as a bromomethyl group, into an azidomethyl group, followed by reduction.

For example, 3-methoxy-5-bromomethyl-isoxazole can be treated with sodium azide (B81097) to yield the corresponding 3-methoxy-5-azidomethyl-isoxazole. google.com The azide group is an excellent precursor to the amine because it can be reduced cleanly and efficiently without affecting the isoxazole ring. Standard reduction methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction (e.g., with lithium aluminum hydride or triphenylphosphine/water), can be employed to convert the azide to the primary amine, yielding the desired aminomethyl isoxazole. google.comgoogle.com This strategy is widely used due to the high yields and chemoselectivity of the reduction step.

Direct conversion of a hydroxymethyl group to an aminomethyl group is also a feasible strategy, though it typically proceeds through an activated intermediate. The hydroxyl group is a poor leaving group and must first be converted into a better one.

A common approach involves a two-step sequence:

Activation/Conversion: The hydroxymethyl group is first converted to a halomethyl (e.g., bromomethyl or chloromethyl) or a sulfonyloxymethyl (e.g., tosylomethyl or mesyloxymethyl) group. For instance, a 5-hydroxymethyl-isoxazole can be treated with phosphorus tribromide to give the 5-bromomethyl derivative. google.com

Nucleophilic Substitution: The resulting intermediate, now bearing a good leaving group, can undergo nucleophilic substitution with an amine source. Reagents like ammonia (B1221849), phthalimide (B116566) (in the Gabriel synthesis), or an azide salt (as described in 2.2.1) can be used to introduce the nitrogen atom, which is then converted to the primary amine. google.comgoogle.com This transformation provides a direct link between the hydroxymethyl and aminomethyl functionalities on the isoxazole scaffold.

Hydrolysis and Esterification Reactions for Hydroxy/Hydroxymethyl Groups

Hydrolysis:

In the synthesis of 3-hydroxy-5-aminomethylisoxazole, a common strategy involves the use of a protected hydroxyl group, such as a benzyloxy group, which is later removed. The final step to obtain the free hydroxyl group is often achieved through hydrolysis. For instance, 3-benzyloxy-5-acylaminomethylisoxazoles can be hydrogenated using a catalyst, followed by hydrolysis to yield the target 3-hydroxy-5-aminomethylisoxazole. This deprotection is typically carried out under acidic conditions, for example, by treatment with hydrochloric acid at elevated temperatures. google.com

Another precursor, a mixture of 3-chloro-5-hydroxymethylisoxazole and its tetrahydropyranyl-protected form, can be converted to 3-methoxy-5-hydroxymethylisoxazole. This reaction involves treatment with potassium hydroxide (B78521) in methanol (B129727) under heat and pressure in an autoclave. The resulting product mixture can then undergo further transformations. google.com

Esterification:

While specific examples of direct esterification of this compound are not extensively detailed in the provided context, the principles of esterification are well-established. The hydroxymethyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. This functionalization can be used to introduce a variety of substituents, potentially modulating the compound's properties.

Alkylation and Acylation of Aminomethyl and Hydroxymethyl Groups

The aminomethyl and hydroxymethyl moieties of this compound offer sites for further functionalization through alkylation and acylation reactions, allowing for the synthesis of a diverse range of derivatives.

Alkylation:

The aminomethyl group can be alkylated to introduce various substituents. For example, 3-bromo-5-aminomethylisoxazole (B1272057) can be reacted with benzyl (B1604629) alcohol in the presence of an alkali hydroxide at elevated temperatures to yield the corresponding N-benzylated derivative. google.com This demonstrates the nucleophilic character of the amino group and its ability to participate in substitution reactions.

Acylation:

The amino group is readily acylated. In one synthetic route, 3-benzyloxy-5-aminomethylisoxazole is treated with acetic anhydride (B1165640) in glacial acetic acid to produce 3-benzyloxy-5-acetylaminomethylisoxazole. google.com This reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon of the anhydride, leading to the formation of an amide bond. This acylation serves as a protection strategy for the amino group during subsequent synthetic steps.

| Reactant | Reagent | Product | Reaction Type |

| 3-Benzyloxy-5-aminomethylisoxazole | Acetic anhydride, Acetic acid | 3-Benzyloxy-5-acetylaminomethylisoxazole | Acylation |

| 3-Bromo-5-aminomethylisoxazole | Benzyl alcohol, Potassium hydroxide | N-Benzyl-3-bromo-5-aminomethylisoxazole | Alkylation |

Regioselectivity and Stereoselectivity in Isoxazole Synthesis

The formation of the 3,5-disubstituted isoxazole ring with the desired regiochemistry is a fundamental challenge in the synthesis of this compound. Regioselectivity refers to the control of the orientation of substituents on the isoxazole ring, while stereoselectivity, though less commonly a factor in the synthesis of this specific achiral molecule, can be critical when chiral centers are present in the substituents.

The most common method for constructing the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne. The regiochemical outcome of this reaction is influenced by both electronic and steric factors of the reactants. The synthesis of 3,5-disubstituted isoxazoles often relies on the careful choice of starting materials and reaction conditions to favor the desired regioisomer. nih.gov

One strategy to control regioselectivity involves the use of β-enamino diketones. By varying the reaction conditions, such as the solvent and the use of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), it is possible to selectively synthesize different regioisomers of polysubstituted isoxazoles. nih.govrsc.org For instance, the reaction of β-enamino diketones with hydroxylamine hydrochloride can be directed to yield specific isomers by controlling the reaction pathway. nih.gov

Another approach to achieve regioselectivity is through the use of precursors with leaving groups. For example, the reaction of hydroxylamine with α,β-unsaturated ketones bearing a leaving group is a prevalent strategy for preparing 3,5-disubstituted isoxazoles. beilstein-journals.org

The table below summarizes different approaches to control regioselectivity in isoxazole synthesis.

| Precursors | Reagents/Conditions | Outcome |

| β-Enamino diketones | Hydroxylamine hydrochloride, varied solvents, BF₃·OEt₂ | Regioselective synthesis of different isoxazole regioisomers |

| α,β-Unsaturated ketones with a leaving group | Hydroxylamine | Formation of 3,5-disubstituted isoxazoles |

| Nitrile oxides and alkynes | [3+2] cycloaddition | Formation of 3,5-disubstituted isoxazoles, regioselectivity depends on substituents |

Scalable Synthetic Approaches and Process Optimization for Compound Production

The transition from laboratory-scale synthesis to large-scale production of this compound and its precursors requires robust and optimized processes. Key considerations for scalability include the availability and cost of starting materials, the efficiency and safety of the reactions, and the ease of purification.

A scalable synthesis of oxazoles, a related class of heterocycles, has been developed directly from carboxylic acids using a stable triflylpyridinium reagent. This method demonstrates broad substrate scope and good functional group tolerance, and has been applied to the gram-scale production of a pharmaceutical precursor. nih.govacs.org The principles of this approach, such as the use of stable and readily available reagents and the potential for reagent recovery and reuse, are applicable to the scalable synthesis of isoxazoles. acs.org

For the synthesis of 3-hydroxy-5-aminomethylisoxazole, a multi-step process starting from readily available materials is often employed. For example, a synthetic route begins with the reaction of 3-bromo-5-bromomethyl-isoxazole with ammonia in ethanol. google.com The subsequent conversion to the final product involves several steps, including reaction with potassium hydroxide in methanol. Optimizing each of these steps for yield, purity, and operational simplicity is crucial for a scalable process. This includes optimizing reaction times, temperatures, and purification methods.

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve the efficiency of a synthetic route by reducing the number of workup and purification steps. While not explicitly detailed for the target compound, the general principles of process optimization in heterocyclic synthesis would apply.

Key parameters for process optimization include:

Reagent Selection: Utilizing cost-effective and safe reagents.

Solvent Choice: Selecting solvents that are efficient, safe, and easily recoverable.

Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize by-product formation.

Purification: Developing efficient and scalable purification techniques, such as crystallization or distillation, to replace chromatographic methods used at the lab scale.

Chemical Reactivity and Derivatization of 3 Hydroxymethyl 5 Aminomethylisoxazole

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is an electron-rich five-membered heterocycle containing adjacent nitrogen and oxygen atoms. wikipedia.org Its reactivity is characterized by a susceptibility to both substitution reactions and ring-opening or rearrangement pathways, largely influenced by the weak N-O bond. wikipedia.org

The isoxazole ring can undergo electrophilic aromatic substitution, with the C4 position being the most common site of reaction due to the directing effects of the ring heteroatoms.

Electrophilic Substitution : A prevalent example of electrophilic substitution on the isoxazole ring is halogenation. The reaction of 3,5-disubstituted isoxazoles with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can yield 4-halo-isoxazoles under mild conditions. organic-chemistry.orgacs.orgnih.gov N-halosuccinimides (NBS, NCS, NIS) in acetic acid are also effective reagents for the C4-halogenation of 3,5-diarylisoxazoles, sometimes requiring a strong acid catalyst. elsevierpure.com This C4-functionalization is a valuable method for synthesizing highly substituted isoxazoles, as the introduced halogen can be used in subsequent cross-coupling reactions. organic-chemistry.orgnih.gov

Nucleophilic Substitution : Nucleophilic aromatic substitution on the isoxazole ring is less common and typically requires activation by electron-withdrawing groups or the presence of a good leaving group. Studies have shown that a chlorine atom at the C5 position of a 3-phenyl-5-chloroisoxazole can be displaced by various nucleophiles, such as alkoxy and thioalkoxy groups. cdnsciencepub.com While direct nucleophilic attack on the 3-Hydroxymethyl-5-aminomethylisoxazole ring is not well-documented, these findings suggest that if one of the substituents were replaced by a suitable leaving group, nucleophilic substitution at the C3 or C5 position could be feasible.

| Reaction Type | Position | Reagents | Product | Reference(s) |

| Electrophilic Halogenation | C4 | ICl, I₂, Br₂ | 4-Halo-3,5-disubstituted isoxazole | organic-chemistry.orgacs.orgnih.gov |

| Electrophilic Halogenation | C4 | N-halosuccinimides (NBS, NCS, NIS) | 4-Halo-3,5-disubstituted isoxazole | elsevierpure.com |

| Nucleophilic Substitution | C5 | Alkoxides, Thiolates (on 5-chloroisoxazole) | 5-Alkoxy/Thioalkoxy-isoxazole | cdnsciencepub.com |

The inherent weakness of the N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, leading to skeletal rearrangements and the formation of other heterocyclic systems. wikipedia.org

Photochemical Rearrangement : Under UV irradiation (200–330 nm), the isoxazole ring can undergo homolysis of the N-O bond. nih.govacs.org This process typically proceeds through a highly reactive acyl azirine intermediate, which can then rearrange to form other heterocycles. wikipedia.orgnih.govacs.org The most common outcome of isoxazole photoisomerization is the formation of the corresponding oxazole. acs.org However, depending on the substitution pattern and reaction conditions, the azirine intermediate can also lead to the formation of pyrazoles or pyrroles. nih.govacs.org

Base-Induced Rearrangement : Certain isoxazole derivatives can undergo rearrangement under basic conditions. rsc.org For example, 3-acylisoxazole oximes have been shown to rearrange to 1,2,5-oxadiazoles (furazans) when treated with aqueous potassium hydroxide (B78521). rsc.org Another study demonstrated a base-catalyzed transformation of 3-aryltetrahydrobenzisoxazoles into 2-aryltetrahydrobenzoxazoles, a process proposed to proceed through a Neber-type rearrangement to an azirine intermediate. rsc.org

Reductive Ring Cleavage : The N-O bond can also be cleaved reductively. Reagents such as molybdenum hexacarbonyl (Mo(CO)₆) can facilitate the ring opening of 3,5-disubstituted isoxazoles to produce β-functionalized carbonyl compounds. core.ac.uk

| Condition | Key Intermediate | Major Product(s) | Reference(s) |

| Photochemical (UV light) | Acyl Azirine | Oxazoles, Pyrazoles | wikipedia.orgnih.govacs.org |

| Basic (e.g., KOH, Cs₂CO₃) | Azirine / Nitrile Ylide | 1,2,5-Oxadiazoles, Oxazoles | rsc.orgrsc.org |

| Metal-mediated (e.g., Mo(CO)₆) | Not specified | β-Functionalized Carbonyls | core.ac.uk |

Chemical Transformations of the Hydroxymethyl Substituent

The primary alcohol of the hydroxymethyl group at the C3 position is a key site for derivatization, allowing for oxidation, protection, or conversion into a reactive intermediate for nucleophilic substitution.

The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde or further to a carboxylic acid using standard organic synthesis methodologies. While specific studies on the oxidation of this compound are not prevalent, this transformation is a fundamental reaction of primary alcohols. A variety of oxidizing agents can be employed depending on the desired product (aldehyde or carboxylic acid) and the need to avoid side reactions with the aminomethyl group or the isoxazole ring.

The hydroxymethyl group readily undergoes reactions typical of primary alcohols, such as esterification and etherification. These transformations are useful for creating new derivatives with altered physicochemical properties or for protecting the hydroxyl group during reactions at other sites of the molecule.

Esterification : The alcohol can react with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions to form esters. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.comtruman.edu

Etherification : Formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.

A crucial transformation of the hydroxymethyl group is its conversion into a more reactive functional group that can be easily displaced by nucleophiles. This enhances the synthetic utility of the molecule, enabling the introduction of a wide range of other functionalities at the C3-methyl position.

Halogenation : The hydroxyl group can be replaced by a halogen (e.g., bromine, chlorine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.org A patent describes the formation of a 3-hydroxy-5-halogenomethyl-isoxazole, indicating the feasibility of this transformation on the isoxazole scaffold. google.com

Conversion to Sulfonate Esters : The alcohol can be converted into an excellent leaving group by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), typically in the presence of a base like pyridine. libretexts.orgmasterorganicchemistry.com The resulting tosylate or mesylate groups are highly effective leaving groups for Sₙ2 reactions. masterorganicchemistry.comyoutube.com A patent for the synthesis of 3-hydroxy-5-aminomethylisoxazole explicitly mentions the use of reactive esters of 3-hydroxy-5-hydroxymethyl-isoxazole, including halides and sulfonic acid esters (e.g., tolyl sulphonic acid or methylsulphonic acid esters), as key intermediates. google.com

| Transformation | Reagent(s) | Product Group | Purpose | Reference(s) |

| Halogenation | SOCl₂, PBr₃ | Bromomethyl, Chloromethyl | Intermediate for nucleophilic substitution | libretexts.orggoogle.com |

| Sulfonylation | TsCl, MsCl / Pyridine | Tosylate (OTs), Mesylate (OMs) | Creation of an excellent leaving group | google.commasterorganicchemistry.com |

| Esterification | Carboxylic Acid / H⁺ | Ester | New derivative, protecting group | masterorganicchemistry.com |

| Etherification | Base, then Alkyl Halide | Ether | New derivative, protecting group | N/A |

| Oxidation | Various Oxidants | Carboxylic Acid | New derivative | N/A |

Chemical Transformations of the Aminomethyl Substituent

The primary aminomethyl group at the 5-position of the isoxazole ring is a key site for chemical modification, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Amidation and Alkylation Reactions

The primary amine of this compound readily undergoes acylation with various acylating agents to form the corresponding amides. This transformation is crucial for introducing a wide array of substituents and is a common strategy in drug discovery to modulate the physicochemical and biological properties of a lead compound. The reaction can be carried out using activated carboxylic acid derivatives such as acyl chlorides or by using coupling agents. For instance, the acylation of the related 3-benzyloxy-5-aminomethyl-isoxazole with acetic anhydride (B1165640) has been reported to yield the corresponding N-acetyl derivative. google.com

Alkylation of the aminomethyl group provides a direct method to introduce alkyl or arylalkyl substituents. This can be achieved by reacting this compound with alkyl halides or other electrophilic reagents. A patent describes the reaction of 3-bromo-5-aminomethyl-isoxazole with alcohols in the presence of an alkali hydroxide, which results in the formation of the corresponding N-alkoxy- or N-benzyloxy-derivatives. google.com Reductive amination offers an alternative and often more controlled method for N-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Benzyloxy-5-aminomethylisoxazole | Acetic anhydride | N-(3-Benzyloxy-5-isoxazolylmethyl)acetamide | Amidation |

| 3-Bromo-5-aminomethylisoxazole (B1272057) | Benzyl (B1604629) alcohol / Alkali hydroxide | 3-Bromo-5-(benzylaminomethyl)isoxazole | Alkylation |

| This compound | Aldehyde/Ketone + Reducing Agent | N-Alkyl-3-hydroxymethyl-5-aminomethylisoxazole | Reductive Amination |

Formation of Imines and Subsequent Heterocyclic Condensations

The reaction of the primary aminomethyl group with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This reaction is typically carried out under conditions that facilitate the removal of water. nih.gov The formation of Schiff bases from 3-amino-5-methylisoxazole (B124983) with various aldehydes has been well-documented, indicating the reactivity of the amino group on the isoxazole scaffold. jocpr.comresearchgate.net

These imine intermediates are valuable synthons for the construction of a variety of heterocyclic systems. For example, the condensation of chalcones (α,β-unsaturated ketones) with hydroxylamine (B1172632) hydrochloride followed by cyclization is a known method for preparing isoxazoles. jocpr.com Similarly, imines derived from aminomethylisoxazoles can undergo cyclocondensation reactions with appropriate reagents to yield fused or substituted heterocyclic systems. One notable application is the synthesis of pyrimidines. The reaction of chalcones with guanidine (B92328) hydrochloride is a common route to pyrimidine (B1678525) derivatives. jocpr.com Isoxazole-containing amines can also be utilized in the synthesis of fused pyrimidine systems, such as oxazolo[5,4-d]pyrimidines. nih.govnih.gov

| Starting Material | Reagent(s) | Resulting Heterocycle |

| Chalcone derived from an isoxazole | Guanidine Hydrochloride | Pyrimidine |

| 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | Triethyl orthoformate, then primary amine | Oxazolo[5,4-d]pyrimidine |

| 3-Amino-5-methylisoxazole | Pyrazole carbaldehydes, then thioglycolic acid | Thiazolidin-4-one |

Oxidation and Reduction Reactions

The aminomethyl substituent can potentially undergo oxidation and reduction reactions, although specific examples with this compound are not extensively documented. Generally, the oxidation of primary amines can lead to a variety of products, including imines, oximes, or, with more vigorous oxidation, the cleavage of the C-N bond to form a carboxylic acid. Photocatalytic methods for the aminodecarboxylation of carboxylic acids suggest the possibility of oxidative transformations at the aminomethyl group. nih.gov

Reduction of the aminomethyl group is less common, as it would lead to the corresponding methyl derivative, effectively removing the functional handle for further derivatization. However, the isoxazole ring itself can be susceptible to reduction. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) can lead to the reductive opening of the isoxazole ring. wikipedia.org This reactivity highlights the need for careful selection of reagents to achieve chemoselective transformations on the aminomethyl group without affecting the isoxazole core.

Multi-Component Reactions and Click Chemistry for Complex Molecule Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. mdpi.combeilstein-journals.org Aminoazoles, such as 3-amino-5-methylisoxazole, have been successfully employed as the amine component in Ugi reactions, demonstrating the feasibility of incorporating the isoxazole scaffold into complex, peptide-like structures. nih.gov Given this precedent, this compound is a promising candidate for participation in such reactions, offering both an amine and a hydroxyl group for further diversification.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust method for the efficient and specific formation of triazole linkages. To utilize this compound in click chemistry, one of its functional groups would need to be converted into an azide (B81097) or an alkyne. The primary amine can be transformed into an azide through diazotization followed by reaction with an azide source. Alternatively, the hydroxyl group could be converted to a leaving group and displaced by an azide, or it could be etherified with a propargyl group to introduce a terminal alkyne. These modifications would render the molecule ready for conjugation with complementary click partners, enabling its incorporation into larger biomolecules or materials.

| Reaction Type | Key Reactants | Potential Product |

| Ugi Reaction | This compound, Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide with isoxazole moiety |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide (with potential for isoxazole incorporation) | α-Acyloxy carboxamide |

| Click Chemistry (CuAAC) | 3-Azidomethyl-5-hydroxymethylisoxazole + Alkyne | 1,2,3-Triazole linked isoxazole |

| Click Chemistry (CuAAC) | 3-Hydroxymethyl-5-(propargylaminomethyl)isoxazole + Azide | 1,2,3-Triazole linked isoxazole |

Exploration of Structure Activity Relationships Sar in 3 Hydroxymethyl 5 Aminomethylisoxazole Analogs

Positional Isomerism and Functional Group Variation Effects on Biological Activity

The arrangement of substituents on the isoxazole (B147169) ring is a critical determinant of biological activity. The parent compound, 3-Hydroxymethyl-5-aminomethylisoxazole, is a close analog of muscimol (B1676869) (5-aminomethylisoxazol-3-ol), a potent agonist at GABAA receptors. researchgate.netnih.gov The positioning of the hydroxymethyl and aminomethyl groups dictates the molecule's ability to interact with the receptor binding site.

Studies comparing muscimol with its positional isomer, isomuscimol (3-aminomethylisoxazol-5-ol), reveal a significant difference in their GABAergic activity. Muscimol is a potent GABAA agonist, while isomuscimol exhibits a much lower affinity and is considered only slightly agonistic. nih.govnih.gov This suggests that the 3-isoxazolol moiety is a more effective bioisostere for the carboxylic acid group of GABA than the 5-isoxazolol ring. nih.govresearchgate.net The larger electronic delocalization within the 5-isoxazolol ring may contribute to its reduced agonist character. nih.gov

| Compound | Structure | GABAA Receptor Activity |

| Muscimol | 5-(aminomethyl)isoxazol-3-ol | Potent Agonist |

| Isomuscimol | 3-(aminomethyl)isoxazol-5-ol | Weak Agonist |

Data compiled from studies on muscimol and its positional isomer to illustrate the effect of substituent placement on the isoxazole ring.

Impact of Side Chain Modifications on Molecular Recognition and Ligand Binding

Alterations to the side chains at the C3 and C5 positions of the isoxazole ring provide a powerful tool for modulating receptor affinity and selectivity. The size, shape, and chemical nature of these substituents influence how the molecule fits into and interacts with the binding pocket of its biological target.

In the context of GABAA receptor modulation, even small modifications to the side chains of muscimol analogs can have significant effects. For example, introducing alkyl or benzyl (B1604629) substitutions can impact binding affinity. nih.gov More substantial modifications, such as the introduction of diphenylalkyl or naphthylalkyl groups, can dramatically increase affinity, in some cases converting an agonist into an antagonist. nih.gov This highlights the presence of a receptor cavity that can accommodate bulky substituents, and that interaction with this space can alter the functional properties of the ligand. nih.gov

The following table summarizes the effects of various side chain modifications on the GABAA receptor affinity of 3-isoxazolol derivatives:

| Base Compound | Side Chain Modification | GABAA Receptor Affinity (Ki, µM) |

| 5-(4-piperidyl)-3-isoxazolol | None | 9.1 |

| 5-(4-piperidyl)-3-isoxazolol | 4-(2-naphthylmethyl) | 0.049 |

| 5-(4-piperidyl)-3-isoxazolol | 4-(3,3-diphenylpropyl) | 0.074 |

This table illustrates how the addition of bulky, hydrophobic side chains can significantly enhance the binding affinity of isoxazole-based ligands for the GABAA receptor. nih.gov

These findings underscore the importance of the side chains in molecular recognition. By systematically modifying these groups, it is possible to fine-tune the ligand's interaction with the receptor, potentially leading to the development of compounds with improved potency and selectivity for specific GABAA receptor subtypes.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological function. For flexible molecules like this compound and its analogs, which can adopt multiple conformations, identifying the specific "bioactive conformation" is crucial for understanding their mechanism of action. The bioactive conformation is the spatial arrangement of the molecule when it binds to its biological target.

Conformational analysis of muscimol, a conformationally restricted analog of GABA, has provided significant insights. researchgate.netnih.gov These studies, often employing a combination of experimental techniques like NMR spectroscopy and X-ray crystallography, alongside theoretical molecular modeling, have shown that muscimol and other potent GABAA agonists tend to adopt an extended, planar conformation when binding to the receptor. nih.govnih.gov This extended conformation allows the key functional groups (the aminomethyl and the 3-hydroxyisoxazole moieties) to align optimally with the binding sites within the GABAA receptor.

Molecular modeling studies have further refined our understanding of the bioactive conformation. researchgate.net It has been proposed that muscimol may bind to the GABAA receptor in concert with a water molecule, which allows it to adopt a low-energy conformation that is favorable for binding. researchgate.net The orientation of the side-chain is critical, and even though the permutation of heteroatoms in the isoxazole ring in isomuscimol does not drastically alter the side-chain orientation, the electronic differences in the ring contribute to its weaker activity. nih.gov

The study of conformationally restricted analogs, where parts of the molecule are locked into specific spatial arrangements, has been instrumental in mapping the bioactive conformation. For example, the development of bicyclic analogs of muscimol has helped to define the spatial requirements of the GABAA receptor binding site. researchgate.net These rigid structures provide a clearer picture of the optimal geometry for receptor activation.

Biological and Pharmacological Research of 3 Hydroxymethyl 5 Aminomethylisoxazole Derivatives in Vitro and Preclinical Studies

Neuropharmacological Investigations and GABAergic System Modulation

The isoxazole (B147169) scaffold is a key structural feature in many compounds designed to interact with the central nervous system, particularly the γ-aminobutyric acid (GABA) system. Derivatives of 3-Hydroxymethyl-5-aminomethylisoxazole, most notably its renowned analog muscimol (B1676869), have been instrumental in the study of GABAergic neurotransmission.

Agonistic and Antagonistic Effects on GABA Receptors (e.g., Muscimol as an analog)

This compound, also known as muscimol or 5-(aminomethyl)-isoxazol-3-ol, is a potent and selective agonist for the GABA-A receptor. wikipedia.org It is a conformationally restricted analogue of GABA, where the 3-hydroxyisoxazole group acts as a bioisostere for the carboxyl group of GABA. This structural similarity allows it to effectively mimic the action of GABA at ionotropic GABA receptors.

Research has established that muscimol is a powerful agonist at GABA-A receptors and a potent partial agonist at GABA-C receptors, another class of ionotropic GABA receptors. However, it is inactive at the metabotropic GABA-B receptors. This selectivity makes muscimol and its derivatives valuable tools for differentiating between GABA receptor subtypes in pharmacological studies. wikipedia.org The agonistic activity of muscimol at GABA-A receptors enhances inhibitory neurotransmission by opening chloride channels, which leads to neuronal hyperpolarization and reduced excitability. wikipedia.org The potency of muscimol and related GABA agonists has been demonstrated in vivo, where their effects generally align with their affinity for GABA receptor binding sites. nih.gov

Ligand-Binding Studies and Receptor Selectivity

Ligand-binding studies are crucial for determining the affinity and selectivity of compounds for specific receptor subtypes. Tritiated muscimol is a widely used radioligand for studying ionotropic GABA receptors. The development of derivatives from lead compounds like muscimol aims to improve receptor subtype selectivity, which can lead to more targeted therapeutic effects. nih.gov

The GABA-A receptor family is highly diverse, composed of 19 different subunits that assemble into various pentameric structures. mdpi.com This heterogeneity creates numerous subtypes with distinct pharmacological properties. For instance, the α5 subunit-containing GABA-A receptors, primarily located in the hippocampus, are targets for cognitive modulation. nih.govmdpi.com Ligand-binding displacement assays are used to determine the inhibition constant (Ki) of new compounds, quantifying their affinity for a specific binding site, such as the benzodiazepine (B76468) site on the GABA-A receptor. mdpi.comresearchgate.net

Studies on various isoxazole and related heterocyclic derivatives demonstrate that even minor structural modifications can significantly alter binding affinity and confer selectivity for specific GABA-A receptor subtypes. researchgate.net For example, research on imidazobenzodiazepine derivatives has shown that specific chemical substitutions can lead to compounds with over 40-fold affinity selectivity for α5-containing GABA-A receptors over other subtypes. nih.gov This highlights the potential to design derivatives of this compound with tailored selectivity profiles for different therapeutic applications.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference Compound |

|---|---|---|---|

| SH53d-acid | α1β3γ2 | 154 | [3H]flunitrazepam |

| SH53d-acid | α2β3γ2 | 241 | [3H]flunitrazepam |

| SH53d-acid | α3β3γ2 | 187 | [3H]flunitrazepam |

| SH53d-acid | α5β3γ2 | 3.8 | [3H]flunitrazepam |

| SH53d-ester | α5β3γ2 | 10 | [3H]flunitrazepam |

This table presents data for illustrative compounds to demonstrate the principles of receptor selectivity and is based on findings from referenced studies. researchgate.net

Neurotransmitter Uptake Inhibition (e.g., GABA uptake)

The action of GABA in the synaptic cleft is terminated by its rapid re-uptake into neurons and glial cells through specific GABA transporters (GATs). researchgate.net Inhibition of these transporters can prolong the presence of GABA in the synapse, thereby enhancing GABAergic inhibitory tone. While muscimol is a potent agonist at GABA receptors, it is characterized as a weak inhibitor and substrate of GABA uptake. This property distinguishes its primary mechanism of action from that of dedicated GABA uptake inhibitors like nipecotic acid and tiagabine. nih.gov The development of isoxazole derivatives has explored the incorporation of lipophilic moieties to create more potent GAT inhibitors, which are of significant interest for their potential therapeutic applications, such as in the treatment of anxiety disorders and epilepsy. researchgate.netnih.gov

Antineoplastic Activity and Molecular Mechanisms of Action

In recent years, the isoxazole core has gained significant attention in medicinal chemistry as a scaffold for the development of novel anticancer agents. nih.gov Research has shown that various isoxazole derivatives exhibit promising antineoplastic activity through diverse mechanisms of action. nih.gov

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines (e.g., colorectal cancer HCT-116, human lung cancer A549, breast cancer MCF-7, thyroid cancer)

Derivatives containing the isoxazole moiety have demonstrated potent antiproliferative activity against a broad spectrum of human cancer cell lines. nih.govnih.gov In vitro studies using assays such as the MTT assay measure the metabolic activity of cells to determine the efficacy of a compound in inhibiting cell growth. nih.gov The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

A variety of isoxazole derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cell lines including human colorectal cancer (HCT-116), human lung cancer (A549), and human breast cancer (MCF-7). nih.govnih.govekb.eg For example, certain structurally simple B, C, and E-ring-truncated deguelin (B1683977) analogues containing a deoxybenzoin (B349326) backbone showed significant and selective inhibitory activities against these cell lines. nih.gov Similarly, other heterocyclic compounds incorporating isoxazole or related thiazole (B1198619) rings have shown moderate to high efficacy against various cancer cells. mdpi.comresearchgate.net The data indicates that the substitution pattern on the isoxazole and associated phenyl rings is critical for determining the potency and selectivity of the anticancer effect. nih.gov

| Compound Type | Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|---|

| Deguelin Derivative (3a) | A549 (Lung) | 6.62 | Doxorubicin (7.38 µM) |

| Deguelin Derivative (6a) | HCT-116 (Colorectal) | 3.43 | Doxorubicin (0.83 µM) |

| Benzimidazole Derivative (4) | MCF-7 (Breast) | 8.86 µg/mL | Not Specified |

| Benzimidazole Derivative (2) | HCT-116 (Colorectal) | 16.2 µg/mL | Not Specified |

| Thiazole Derivative (8c) | A-549 (Lung) | 48% inhibition at 5 µg/mL | 5-Fluorouracil |

This table compiles representative data from studies on various heterocyclic derivatives to illustrate antiproliferative activity. The specific derivatives of this compound may exhibit different activities. nih.govnih.govmdpi.com

Induction of Apoptosis and DNA Fragmentation Pathways

A key mechanism through which many isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a critical process for eliminating damaged or cancerous cells and is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and DNA fragmentation. nih.govnih.gov

Studies have shown that treatment of cancer cells with certain derivatives can lead to the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways. nih.gov The process often involves the activation of a cascade of enzymes called caspases, with caspase-3 being a key executioner caspase. nih.gov Activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the fragmentation of chromosomal DNA into characteristic ladder-like patterns on an agarose (B213101) gel. nih.gov This DNA fragmentation is carried out by endonucleases like DNA Fragmentation Factor 40 (DFF40), which is activated following the caspase-mediated cleavage of its inhibitor, DFF45. nih.gov The ability of isoxazole derivatives to engage these fundamental cell death pathways underscores their potential as templates for the development of new chemotherapeutic agents. nih.gov

Interactions with Kinase Targets (e.g., FGFR1 Kinase, FAK protein)

Currently, specific research detailing the direct interactions of this compound derivatives with Fibroblast Growth Factor Receptor 1 (FGFR1) kinase and Focal Adhesion Kinase (FAK) protein is not extensively documented in publicly available scientific literature. While the broader class of isoxazole-containing compounds has been investigated for kinase inhibition, dedicated studies focusing on the this compound scaffold against these particular targets remain a subject for future investigation. The unique substitution pattern of this scaffold suggests that its binding modes and selectivity profile would be distinct from other isoxazole-based kinase inhibitors.

Cell Cycle Modulation Studies

Detailed in vitro studies focusing specifically on the cell cycle modulation effects of this compound and its direct derivatives are not prominently featured in the current body of research. The potential for these compounds to arrest the cell cycle at various checkpoints (e.g., G1/S or G2/M) or to influence the expression of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) has not been explicitly determined. Further research is required to elucidate any specific activities in this area.

Antimicrobial and Anti-infective Applications

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative bacteria, Mycobacterium species)

Derivatives of the closely related 5-aminoisoxazole scaffold have been synthesized and evaluated for their antibacterial properties. A study investigating a series of 5-amino-3-methylisoxazole-4-carbohydrazide and isoxazolo[5,4-d]pyrimidin-4-one derivatives demonstrated generally weak to mild antibacterial activity against a panel of ten Gram-positive and Gram-negative bacterial strains. researchgate.net The minimum inhibitory concentrations (MIC) were determined, with the MIC50 and MIC90 values indicating modest efficacy. researchgate.net Among the compounds tested, those with a methyl substituent on a benzene (B151609) ring were identified as the most active. researchgate.net

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

| Compound | Bacterial Type | Strains Tested | Activity Level |

|---|---|---|---|

| Derivatives of 5-amino-3-methylisoxazole-4-carbohydrazide | Gram-positive & Gram-negative | Including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, among others. | Weak to Mild |

Antifungal Activity

The isoxazole scaffold is a component of various compounds investigated for antifungal properties. Research into novel 3,5-substituted isoxazolidine (B1194047) derivatives has demonstrated in vitro activity against a range of fungi. nih.gov These studies evaluated the compounds' efficacy in solid agar (B569324) cultures against dermatophytes such as Trichophyton rubrum, molds like Aspergillus fumigatus, and yeasts including the opportunistic pathogen Candida albicans. nih.gov The findings indicate that substitutions at the C-5 position of the isoxazole ring play a significant role in the degree and scope of antifungal action. nih.gov While these findings pertain to the broader class of 3,5-substituted isoxazoles, they underscore the potential of the scaffold in developing new antifungal agents.

Antiviral Activity (e.g., antirhinoviral)

Certain isoxazole derivatives have emerged as potent inhibitors of viral replication, particularly against human rhinovirus (HRV), a common cause of the cold. nih.govoup.com A series of novel [(biphenyloxy)propyl]isoxazole derivatives were synthesized and evaluated in cytopathic effect (CPE)-inhibitory assays. nih.govoup.com Several of these compounds exhibited strong anti-HRV-2 activity, with selectivity index (SI) values ranging from over 50 to greater than 200, indicating a favorable profile of antiviral efficacy versus cytotoxicity. nih.govoup.com Interestingly, these compounds did not show inhibitory activity against HRV-14, suggesting a specific mode of action. nih.govoup.com

In other research, the structure of the known antiviral agent pleconaril (B1678520) was modified to incorporate an isoxazole moiety. Six new 1,2,4-oxadiazole-phenoxy alkyl-isoxazole derivatives were synthesized and showed more potent inhibition of human rhinoviruses in vitro than pleconaril, marking them as promising candidates for further development. researchgate.net

Table 2: Antirhinoviral Activity of [(biphenyloxy)propyl]isoxazole Derivatives

| Virus Strain | Assay Type | Result | Reference |

|---|---|---|---|

| Human Rhinovirus 2 (HRV-2) | CPE-Inhibitory | Strong Activity (SI > 50 to > 200) | nih.govoup.com |

| Human Rhinovirus 14 (HRV-14) | CPE-Inhibitory | No significant inhibition | nih.govoup.com |

Other Emerging Biological Activities

The isoxazole ring is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives are being explored for a wide range of biological activities beyond antimicrobial applications. nih.gov The versatility of the isoxazole core allows for the synthesis of diverse molecular structures with potential therapeutic applications. nih.gov Areas of active research for various isoxazole-containing molecules include anticancer, anti-inflammatory, and antioxidant activities, highlighting the broad potential of this heterocyclic system in drug discovery. nih.govresearchgate.net

Enzyme Inhibition Profiles

Derivatives of the isoxazole core structure have demonstrated significant inhibitory activity against several key enzymes involved in physiological and pathological processes. Research has particularly focused on enzymes implicated in inflammation and neurotransmission.

One of the primary mechanisms by which isoxazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. koreascience.krgoogle.comgoogle.com Studies on various isoxazole derivatives have shown potent and sometimes selective inhibition of COX-2 over COX-1. koreascience.krnih.govfrontiersin.org For instance, a series of novel isoxazole derivatives were evaluated for their in vitro COX-1 and COX-2 inhibitory activity, with several compounds, designated as C3, C5, and C6, emerging as potent and selective COX-2 inhibitors. frontiersin.org This selectivity is a desirable trait in anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Another important target in the inflammatory cascade is 5-lipoxygenase (5-LOX), an enzyme responsible for the production of pro-inflammatory leukotrienes. nih.govplos.org Inhibition of 5-LOX is a key strategy for managing inflammatory conditions such as asthma. nih.govplos.org A study investigating a series of isoxazole derivatives for their 5-LOX inhibitory potential found that several compounds exhibited significant, concentration-dependent inhibition of the enzyme. nih.govplos.org Notably, compounds labeled C3, C5, and C6 in the study demonstrated potent 5-LOX inhibition, with IC50 values in the micromolar range. nih.govplos.org

The following table summarizes the 5-LOX inhibitory activity of selected isoxazole derivatives from a preclinical study. nih.govplos.org

| Compound | IC50 (µM) for 5-LOX Inhibition |

| C3 | 8.47 |

| C5 | 10.48 |

| C6 | Not specified, but noted as most potent |

| C7 | 10.51 |

| C8 | 9.80 |

Furthermore, some isoxazole derivatives have been explored for their ability to inhibit other enzymes, such as α-amylase, with IC50 values for some novel isoxazole-sulfonylurea hybrids ranging from 0.61 to 6.74 µM. researchgate.net

Modulation of Cellular Signaling Pathways (e.g., Nrf2/HO-1 pathway activation)

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation. nih.govmdpi.comnih.gov Activation of this pathway leads to the transcription of a wide array of antioxidant and cytoprotective genes. mdpi.commdpi.com

Research into isoxazole-containing compounds has revealed their potential to modulate this protective pathway. Specifically, studies on 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives have shown that these electrophilic compounds can activate the Nrf2/HO-1 axis. nih.gov The mechanism of action is believed to involve the covalent modification of cysteine residues on the Keap1 protein, which is the primary negative regulator of Nrf2. nih.gov This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of its target genes, including HO-1. nih.gov

One study identified 3-bromo-5-phenyl-4,5-dihydroisoxazole (B1281787) as a potent activator of the Nrf2/HO-1 system in human monocytic cells. nih.gov The potency of activation was found to be dependent on the nature of the leaving group at the 3-position of the isoxazoline (B3343090) ring, with bromo-derivatives being more active than their chloro-counterparts. nih.gov Mass spectrometry and X-ray crystallography analyses confirmed that the target of these compounds is the Cys151 residue within the BTB domain of Keap1. nih.gov While this research was not conducted on this compound derivatives specifically, it provides a strong proof-of-concept for the ability of the isoxazole scaffold to be functionalized to target and activate the Nrf2/HO-1 pathway.

Anti-inflammatory Effects

The anti-inflammatory properties of isoxazole derivatives have been substantiated in various in vitro and preclinical models. nih.govscholarsresearchlibrary.comnih.gov These effects are often a direct consequence of the enzyme inhibition and pathway modulation discussed previously.

In preclinical studies, isoxazole derivatives have demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard assay for evaluating acute inflammation. scholarsresearchlibrary.comnih.gov For example, a series of indolyl-isoxazoles showed a reduction in paw edema ranging from 36.6% to 73.7%. nih.gov Another study on indole-functionalized isoxazoles found that some derivatives reduced paw edema by up to 77.42%, an effect comparable to the standard drug indomethacin. colab.ws

The anti-inflammatory effects of isoxazole derivatives are also mediated by their ability to suppress the production of pro-inflammatory cytokines. For instance, certain indolyl–isoxazolidine derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. nih.gov Furthermore, a novel isoxazole derivative, MBO, was found to decrease the expression of inflammatory markers such as cyclooxygenase-2 (COX-2), p-NFκB, and TNF-α in a rat model of gastric injury. mdpi.com

The following table provides an overview of the anti-inflammatory effects of selected isoxazole derivatives in a preclinical model.

| Compound/Derivative Series | Model | Observed Anti-inflammatory Effect | Reference |

| Indolyl-isoxazoles | Carrageenan-induced rat paw edema | 36.6% to 73.7% reduction in edema | nih.gov |

| Indole-functionalized isoxazoles (Compound 9i) | Carrageenan-induced rat paw edema | 77.42% reduction in edema | colab.ws |

| Indolyl–isoxazolidines (Compound 9a) | LPS-induced macrophages | Significant inhibition of TNF-α and IL-6 production | nih.gov |

| MBO (a novel isoxazole derivative) | Ethanol-induced gastric injury in rats | Decreased expression of COX-2, p-NFκB, and TNF-α | mdpi.com |

Computational and Chemoinformatics Approaches in the Study of Isoxazole Derivatives

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding modes of isoxazole (B147169) derivatives and elucidating the key interactions that drive their biological activity.

In studies involving isoxazole derivatives, molecular docking has been employed to investigate their interactions with various biological targets. For instance, isoxazole-carboxamide derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes (COX-1 and COX-2) to understand their anti-inflammatory potential. nih.govnih.gov These studies reveal critical binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand's affinity and selectivity. nih.govresearchgate.net For example, one potent compound demonstrated that a 3,4-dimethoxy substitution on a phenyl ring and a chlorine atom on another phenyl ring helped position the 5-methyl-isoxazole core into a secondary binding pocket of the COX-2 enzyme, creating ideal binding interactions. nih.gov

The process typically involves preparing the 3D structures of both the ligand (e.g., 3-Hydroxymethyl-5-aminomethylisoxazole) and the protein target, often retrieved from databases like the Protein Data Bank (PDB). nih.govacs.org Software such as AutoDock, MOE (Molecular Operating Environment), or GOLD is then used to perform the docking calculations, which generate various possible binding poses ranked by a scoring function. nih.govfrontiersin.org These scores, representing binding affinities, help in identifying the most stable protein-ligand complex. jbcpm.comwjarr.com

Post-docking analysis visualizes the interactions between the isoxazole derivative and amino acid residues in the active site. This analysis can identify key hydrogen bond donors and acceptors, hydrophobic contacts, and other interactions that stabilize the complex. Such insights are fundamental for the rational design of new derivatives with improved potency and selectivity.

| Protein Target | PDB ID | Type of Interaction | Interacting Residues (Examples) | Significance |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Not Specified | Hydrogen Bonding, Hydrophobic | Not Specified | Anti-inflammatory activity nih.gov |

| Tubulin | 4zvm | Hydrogen Bonding, Hydrophobic | Not Specified | Anticancer activity nih.gov |

| Farnesoid X Receptor (FXR) | Not Specified | Hydrophobic, Salt Bridges, Hydrogen Bonds | LEU287, MET290, ARG331, HIS447 | Treatment of metabolic diseases mdpi.com |

| Carbonic Anhydrase | 1AZM | Not Specified | Not Specified | Enzyme inhibition nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). nih.gov For isoxazole derivatives, QSAR is a powerful tool for predicting the activity of untested or newly designed molecules, thereby guiding synthetic efforts toward more potent compounds.

The process involves building a mathematical model based on a training set of isoxazole derivatives with known biological activities. Various molecular descriptors—such as electronic, steric, hydrophobic, and topological properties—are calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR) or more advanced techniques are used to create an equation that links these descriptors to the observed activity. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. mdpi.com These methods generate contour maps that visualize the regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For a series of isoxazole derivatives acting as Farnesoid X Receptor (FXR) agonists, CoMFA and CoMSIA models were developed with strong predictive ability. mdpi.com The resulting contour maps indicated that hydrophobicity at one position (R2 group) and an electronegative group at another (R3 group) were crucial for agonistic activity. mdpi.com

The predictive power of a QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. nih.govresearchgate.net A well-validated QSAR model can be used to screen virtual libraries of isoxazole derivatives and prioritize candidates for synthesis and biological testing.

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²_pred (External validation) | Significance |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | Good internal stability and predictive power |

| CoMSIA | 0.706 | 0.969 | 0.866 | Strong predictive ability and reliability |

Pharmacophore Modeling and Virtual Screening Strategies

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) necessary for a ligand to bind to a specific biological target. nih.govnih.gov Pharmacophore modeling for isoxazole derivatives involves identifying this common set of features from a group of active molecules. researchgate.net

These models can be generated based on the structure of known active ligands (ligand-based) or from the protein-ligand complex structure (structure-based). nih.gov Once a robust pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large chemical databases in a process called virtual screening. frontiersin.orgnih.gov This strategy helps to identify novel chemical scaffolds that possess the required features for biological activity but may be structurally distinct from known inhibitors. nih.gov

For example, a 3D-QSAR-based pharmacophore model was developed from known spleen tyrosine kinase (SYK) inhibitors and used to screen the ZINC database of natural products. frontiersin.org The hits obtained from this screening were then subjected to further analysis, such as molecular docking, to refine the selection of potential new inhibitors. frontiersin.org This hierarchical approach, combining pharmacophore screening with molecular docking, is an efficient strategy to filter vast compound libraries and enrich the hit list with molecules that have a higher probability of being active. nih.govscirp.org

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule in different environments. researchgate.netmdpi.comresearchgate.net Computational methods, including quantum chemical calculations, can be used to explore the potential energy surface of a molecule and determine the relative stabilities of its different conformers. ethz.ch

Molecular Dynamics (MD) simulations provide a more dynamic view of the molecular system by simulating the movements of atoms and molecules over time. mdpi.com MD simulations are invaluable for studying the stability of protein-ligand complexes identified through molecular docking. nih.govnih.gov By simulating the complex in a realistic environment (e.g., in water), researchers can observe how the ligand and protein adapt to each other, assess the stability of key interactions (like hydrogen bonds), and calculate binding free energies more accurately. mdpi.com

In studies of isoxazole derivatives, MD simulations have been used to understand the dynamic behavior of ligands within the receptor's active site. nih.govmdpi.com For instance, simulations of FXR agonists revealed that the conformational motions of specific loops in the protein's ligand-binding domain were crucial for protein stability and the ligand's agonistic activity. mdpi.com These simulations can confirm the stability of docking poses and provide a deeper understanding of the structure-function relationship of the protein-ligand complex. researchgate.netmdpi.com

Spectroscopic Data Interpretation and Computational Correlation

Computational chemistry plays a vital role in the interpretation and confirmation of experimental spectroscopic data for isoxazole derivatives. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are used to elucidate the structure of synthesized compounds. nih.gov

NMR Spectroscopy: Quantum chemical methods, particularly Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govmdpi.com By comparing the computationally predicted spectrum with the experimental one, researchers can confirm the proposed chemical structure. mdpi.com Discrepancies between the two can help identify incorrect structural assignments or reveal interesting electronic or conformational effects.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the stretching and bending of chemical bonds. Computational methods can calculate these harmonic vibrational frequencies, producing a theoretical IR spectrum. researchgate.netdiva-portal.org This allows for the assignment of specific absorption bands in the experimental spectrum to particular molecular vibrations, confirming the presence of functional groups. rjpbcs.comresearchgate.netnih.gov For example, the disappearance of a C=O stretching band and the appearance of bands related to the N-O and C-N stretching of the isoxazole ring can confirm successful cyclization. rjpbcs.com

Mass Spectrometry: MS provides information about the mass-to-charge ratio of a molecule and its fragments. Computational modeling can help predict the fragmentation patterns of a molecule like this compound under mass spectrometric conditions. bohrium.com By calculating the energies of different fragmentation pathways, researchers can rationalize the observed fragment ions in the experimental mass spectrum, providing further structural confirmation. nih.govmdpi.comnih.govresearchgate.net

| Spectroscopic Technique | Experimental Data | Computational Method | Predicted Data | Application |

|---|---|---|---|---|

| ¹H & ¹³C NMR | Chemical Shifts (ppm) | DFT (e.g., B3LYP/6-311++G(d,p)) | Shielding Tensors / Chemical Shifts | Structure verification and assignment nih.govmdpi.com |

| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT (Harmonic Frequency Calculation) | Vibrational Frequencies and Intensities | Functional group identification and structural confirmation diva-portal.orgrjpbcs.com |

| Mass Spectrometry | m/z of Parent and Fragment Ions | Quantum Chemistry (e.g., CBS-4M) | Energies of Fragmentation Pathways | Elucidation of fragmentation mechanisms nih.govnih.gov |

Broader Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Chemical Building Block in Organic Synthesis

The utility of 3-Hydroxymethyl-5-aminomethylisoxazole as a synthetic intermediate stems from the differential reactivity of its two functional groups. The primary amine and primary alcohol can be selectively modified, allowing for the stepwise construction of complex molecules. This makes the compound a powerful tool for generating libraries of derivatives for various applications, including drug discovery. rsc.org

The isoxazole (B147169) ring itself is typically synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, a robust and widely used method for constructing the five-membered heterocycle. rsc.org Once formed, the functional groups of this compound offer handles for a wide array of chemical transformations.

Key Synthetic Transformations:

N-Acylation: The aminomethyl group can readily react with acyl chlorides or anhydrides to form amides. This reaction is fundamental for introducing a vast range of substituents.

N-Alkylation: The primary amine can undergo alkylation with alkyl halides to yield secondary or tertiary amines, modifying the steric and electronic properties of the side chain.

O-Alkylation/O-Acylation: The hydroxymethyl group can be converted to ethers or esters, respectively. These reactions are often used to install protecting groups or to introduce specific functionalities. For instance, esterification with reactive esters is a known transformation for isoxazole derivatives. google.com

Conversion to Other Functional Groups: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, providing further synthetic pathways. It can also be converted into a leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions.

The weak N-O bond within the isoxazole ring can be cleaved under certain reductive conditions, which makes isoxazoles useful masked synthons for 1,3-amino alcohols or β-hydroxy ketones, further expanding their synthetic utility. mdpi.comnih.gov The bifunctional nature of this compound allows it to serve as a linker or spacer molecule, connecting two different molecular fragments.

| Functional Group | Reaction Type | Reagent Example | Product Type | Potential Application |

|---|---|---|---|---|

| 5-Aminomethyl | N-Acylation | Acetyl Chloride | Amide | Introduction of peptide-like bonds |

| 5-Aminomethyl | N-Alkylation | Benzyl (B1604629) Bromide | Secondary Amine | Modification of basicity and steric profile |

| 3-Hydroxymethyl | O-Esterification | Benzoyl Chloride | Ester | Prodrug synthesis, functional modification |

| 3-Hydroxymethyl | Oxidation | PCC (Pyridinium chlorochromate) | Aldehyde | Intermediate for further C-C bond formation |

| Both Groups | Reaction with Phosgene derivative | Triphosgene | Cyclic Carbamate | Creation of rigid heterocyclic systems |

Integration into Polymeric Structures and Advanced Materials (e.g., specialty polymers, coatings)

The presence of two distinct and reactive functional groups makes this compound a prime candidate for use as a monomer in step-growth polymerization. Its ability to act as an A-B type monomer, where 'A' is the amine and 'B' is the alcohol, or to react with A-A or B-B type co-monomers, opens the door to a variety of polymeric materials. While specific examples of polymers derived from this exact molecule are not widely documented, its structural motifs are analogous to other bifunctional monomers used in materials science.

Polyamides and Poly(ester-amide)s: By reacting with dicarboxylic acids or their derivatives (like diacyl chlorides), this compound can form polyamides (if the hydroxyl group is protected or unreactive) or more complex poly(ester-amide)s. The isoxazole ring would be incorporated into the polymer backbone, potentially imparting increased thermal stability, rigidity, and specific intermolecular interactions.